3,3-Dimethyl-1-(methylamino)butan-2-one
Overview
Description
3,3-Dimethyl-1-(methylamino)butan-2-one is an organic compound with the molecular formula C7H15NO. It is a ketone derivative that features a methylamino group and two methyl groups attached to the butanone backbone. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.
Scientific Research Applications
3,3-Dimethyl-1-(methylamino)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3,3-Dimethyl-1-(methylamino)butan-2-one is the trimethylamine (TMA) and trimethylamine N-oxide (TMAO) . These are gut microbiota-derived metabolites involved in various physiological processes.
Mode of Action
This compound acts as an inhibitor of TMA and TMAO . It negatively regulates the p65 NF-κB and TGF-β1/Smad3 signaling pathways .
Biochemical Pathways
The compound affects the choline metabolism pathway in the gut microbiota . By inhibiting the conversion of choline into TMA, it increases the bioavailability of choline for the host .
Pharmacokinetics
It is known to be orally active , suggesting it has good bioavailability
Result of Action
The inhibition of TMA and TMAO production by this compound leads to a decrease in inflammation and liver injury . It can alleviate colitis and secondary liver damage in ulcerative colitis mice .
Action Environment
Environmental factors such as diet and gut microbiota composition can influence the action of this compound. A diet high in choline or carnitine, for example, can increase the production of TMA and TMAO, potentially affecting the efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(methylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(methylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amines or ketones.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-(methylamino)-1-butanol: This compound has a similar structure but features an alcohol group instead of a ketone.
3,3-Dimethyl-4-methylamino-butan-2-one: This compound has a similar backbone but differs in the position of the methylamino group.
Uniqueness
3,3-Dimethyl-1-(methylamino)butan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both a ketone and a methylamino group allows for diverse chemical transformations and applications.
Properties
IUPAC Name |
3,3-dimethyl-1-(methylamino)butan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2,3)6(9)5-8-4/h8H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRRSAKKUZXZDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701278964 | |
Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70591-89-8 | |
Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70591-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethyl-1-(methylamino)-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701278964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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